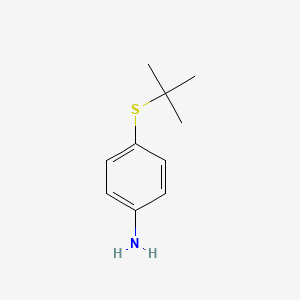

4-(Tert-butylsulfanyl)aniline

CAS No.: 16463-18-6

Cat. No.: VC4577460

Molecular Formula: C10H15NS

Molecular Weight: 181.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16463-18-6 |

|---|---|

| Molecular Formula | C10H15NS |

| Molecular Weight | 181.3 |

| IUPAC Name | 4-tert-butylsulfanylaniline |

| Standard InChI | InChI=1S/C10H15NS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3 |

| Standard InChI Key | RIVJAEWJKBJWRF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)SC1=CC=C(C=C1)N |

Introduction

Chemical Identity and Structural Characteristics

4-(Tert-butylsulfanyl)aniline has the molecular formula C₁₀H₁₅NS and a molecular weight of 181.3 g/mol . The tert-butylsulfanyl group introduces significant steric hindrance and electron-donating effects, influencing the compound’s reactivity and intermolecular interactions. Key identifiers include:

The absence of detailed physical property data in literature underscores the need for further experimental characterization.

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis protocol for 4-(tert-butylsulfanyl)aniline is documented in the provided sources, its preparation likely follows methods analogous to other para-substituted anilines. A plausible route involves:

-

Thiolation of Aniline: Reaction of 4-iodoaniline with tert-butylthiol (HS-C(CH₃)₃) under Ullmann coupling conditions, utilizing a copper catalyst .

-

Nucleophilic Aromatic Substitution: Substitution of a nitro or halogen group at the para position of nitrobenzene with tert-butylthiol, followed by reduction to the amine.

These methods align with strategies for introducing sulfur-containing groups into aromatic systems, though yield optimization and purification steps remain unexplored for this specific compound.

Reactivity Profile

The tert-butylsulfanyl group’s electron-donating nature activates the aromatic ring toward electrophilic substitution, directing incoming groups to the ortho and para positions relative to the existing substituent. Key reactions may include:

-

Acetylation: Formation of acetanilide derivatives under standard conditions (e.g., acetic anhydride).

-

Diazo Coupling: Generation of azo dyes via diazotization and coupling with electron-rich aromatics.

-

Oxidation: Potential oxidation of the sulfide to sulfoxide or sulfone derivatives, altering electronic properties.

Research Gaps and Future Directions

-

Physicochemical Characterization: Determination of melting/boiling points, solubility, and spectral data (IR, NMR, MS) is essential for standardizing protocols.

-

Biological Screening: Evaluation of antimicrobial, antifungal, or anticancer activity could reveal therapeutic potential.

-

Catalytic Applications: Exploration as a ligand in transition metal catalysis, leveraging sulfur’s coordinative ability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume